molecular formula C14H18Cl3N3O B13525679 rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans

rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans

Cat. No.: B13525679
M. Wt: 350.7 g/mol
InChI Key: JGCYSUMFIGSAOM-IEJPZSQASA-N
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Description

The compound “rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans” is a complex organic molecule featuring a unique arrangement of pyridine rings and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans typically involves multiple steps, including the formation of the pyridine rings and the oxolane ring. The process may involve cycloaddition reactions, condensation reactions, and other organic synthesis techniques. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules. Its structure suggests it could act as a ligand for certain proteins or enzymes, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18Cl3N3O

Molecular Weight

350.7 g/mol

IUPAC Name

(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-amine;trihydrochloride

InChI

InChI=1S/C14H15N3O.3ClH/c15-13-3-5-18-14(13)12-6-11(8-17-9-12)10-2-1-4-16-7-10;;;/h1-2,4,6-9,13-14H,3,5,15H2;3*1H/t13-,14+;;;/m1.../s1

InChI Key

JGCYSUMFIGSAOM-IEJPZSQASA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3=CN=CC=C3.Cl.Cl.Cl

Canonical SMILES

C1COC(C1N)C2=CN=CC(=C2)C3=CN=CC=C3.Cl.Cl.Cl

Origin of Product

United States

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